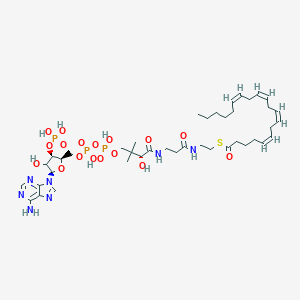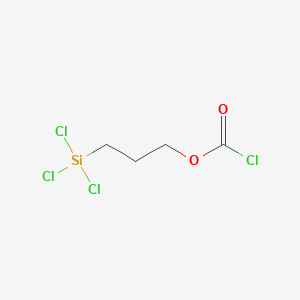
4-Cloro-benzamidina
Descripción general
Descripción
4-Chlorobenzamidine, also known as 4-chlorobenzamidinium chloride, is an organic compound with the molecular formula C6H6ClN2. It is an amide derivative of benzamidine, and is used in a variety of scientific and industrial applications. 4-Chlorobenzamidine is a white, crystalline solid with a melting point of 144-145°C. It is soluble in water, alcohol, and ether, and is stable under normal laboratory conditions.
Aplicaciones Científicas De Investigación
Fotovoltaica
Una de las aplicaciones únicas de la 4-Cloro-benzamidina está en el campo de la fotovoltaica . Los investigadores han utilizado clorhidrato de this compound (CBAH) como espaciador para facilitar el desarrollo de una capa de perovskita 1D con forma de nanobarras cristalizadas orientacionalmente sobre la superficie de la perovskita 3D . Este enfoque innovador ha llevado a una mejora significativa en la estabilidad a largo plazo frente a varios desafíos, incluida la humedad, la iluminación continua y el estrés térmico .
Electrónica orgánica
La this compound también se utiliza en el campo de la electrónica orgánica . La incorporación de la perovskita 1D produce una multitud de ventajas. En primer lugar, pasiva los defectos de manera eficiente, mejorando así la calidad general del dispositivo . En segundo lugar, retarda la migración iónica, un factor fundamental en la degradación, lo que refuerza aún más la estabilidad . Por último, la inclusión de la perovskita 1D facilita el transporte de carga, lo que finalmente da como resultado una mayor eficiencia del dispositivo .
Sector energético
Las notables propiedades optoelectrónicas de las células solares de perovskita de haluro de organometales han captado una atención significativa en el sector energético . El uso de la this compound en estas células las ha convertido en uno de los materiales fotoeléctricos más prometedores para aliviar la crisis energética y los problemas climáticos globales debido a su costo económico, la fabricación a gran escala facilitada y, sobre todo, sus excelentes propiedades fotoeléctricas .
Safety and Hazards
Direcciones Futuras
While specific future directions for 4-Chlorobenzamidine are not mentioned in the available resources, it is known that the field of chemistry is constantly evolving with new discoveries and advancements . The use of 4-Chlorobenzamidine in future research and applications would depend on its properties and potential uses.
Relevant Papers
One relevant paper discusses the use of 4-chlorobenzamidine hydrochloride (CBAH) as a spacer to form orientationally crystallized nanorod-like 1D perovskite on the top surface of 3D perovskite for surface passivation of FAPbI3 perovskite . This research indicates the potential of 4-Chlorobenzamidine in the field of photovoltaic applications .
Mecanismo De Acción
Target of Action
It’s known that benzamidine derivatives often interact with proteases, which play a crucial role in various biological processes .
Mode of Action
4-Chlorobenzamidine has been used to passivate surface defects in certain applications. For instance, in perovskite solar cells, it reacts with lead iodide (PbI2), forming a 1D nanorod structure and thus passivating the surface defects . This interaction suggests that 4-Chlorobenzamidine may bind to its targets and modify their structure or function.
Biochemical Pathways
One study suggests that it may be involved in the metabolism of perovskite solar cells . More research is needed to fully understand the biochemical pathways affected by this compound.
Pharmacokinetics
Its physical and chemical properties such as boiling point (2411ºC at 760mmHg), melting point (244 °C), and molecular weight (19105800) have been reported . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
Its use in passivating surface defects suggests that it may have a significant impact on the structural integrity and function of its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . .
Propiedades
IUPAC Name |
4-chlorobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCUMSZYMJRUHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276822 | |
| Record name | 4-chlorobenzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19563-04-3 | |
| Record name | 4-chlorobenzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Chlorobenzamidine Hydrochloride interact with FAPbI3 perovskite and what are the downstream effects?
A1: 4-Chlorobenzamidine Hydrochloride (CBAH) acts as a spacer during the formation of FAPbI3 perovskite films []. Instead of simply being incorporated into the perovskite structure, CBAH promotes the oriented crystallization of one-dimensional (1D) nanorod-like perovskite structures on the surface of the three-dimensional (3D) FAPbI3 perovskite layer []. This 1D-3D hybrid perovskite structure offers several advantages:
- Surface Passivation: The 1D nanorods effectively passivate surface defects in the FAPbI3 layer, which are known to hinder device performance [].
- Improved Crystallization and Morphology: The presence of CBAH helps to regulate the crystallization process, resulting in a more favorable morphology for charge transport within the perovskite layer [].
- Enhanced Charge Extraction: The hybrid 1D-3D structure facilitates better charge extraction, leading to improved device efficiency [].
- Reduced Charge Recombination: By passivating defects, the 1D nanorods minimize charge recombination losses, further boosting device performance [].
Q2: What are the implications of using 4-Chlorobenzamidine Hydrochloride for the stability of FAPbI3 perovskite solar cells?
A2: The research indicates that incorporating CBAH leads to enhanced stability of the resulting perovskite solar cells []. The devices demonstrate improved resilience against:
- Thermal Stress: The hybrid perovskite structure exhibits better thermal stability compared to devices without the CBAH treatment [].
- Moisture: The 1D nanorod layer provides a degree of protection against moisture, a known issue for perovskite stability [].
- Illumination: The CBAH-treated devices exhibit enhanced stability under prolonged light exposure, crucial for long-term performance [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate](/img/structure/B96948.png)




